molecular formula C21H25NO2 B5723177 N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

Cat. No.: B5723177
M. Wt: 323.4 g/mol
InChI Key: UTLRSRFVFGIBCE-UHFFFAOYSA-N
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Description

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes phenylmethoxy and phenoxy groups attached to an ethyl chain, and further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps. One common approach is the reaction of 4-phenylmethoxyphenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(4-phenylmethoxyphenoxy)ethyl]amine. This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy or phenoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy and phenoxy groups may facilitate binding to hydrophobic pockets, while the prop-2-enylamine moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-phenylmethoxyphenoxy)ethyl]acetamide
  • N-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine
  • Ethyl 2-(4-phenylmethoxyphenoxy)acetate

Uniqueness

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-3-14-22(15-4-2)16-17-23-20-10-12-21(13-11-20)24-18-19-8-6-5-7-9-19/h3-13H,1-2,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLRSRFVFGIBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=C(C=C1)OCC2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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